(2S)-1-(Oxetan-2-yl)propan-2-amine
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Overview
Description
(2S)-1-(Oxetan-2-yl)propan-2-amine is a chiral amine compound featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Oxetan-2-yl)propan-2-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. Subsequent amination can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired stereochemistry and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(Oxetan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the amine group or the oxetane ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxetane ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Scientific Research Applications
(2S)-1-(Oxetan-2-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-1-(Oxetan-2-yl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxetane ring can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form ionic bonds or act as a nucleophile in biochemical reactions. These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Oxetan-2-yl)ethanamine: Similar structure but with a shorter carbon chain.
(2S)-1-(Oxetan-2-yl)butan-2-amine: Similar structure but with a longer carbon chain.
(2S)-1-(Oxetan-2-yl)propan-1-amine: Similar structure but with the amine group at a different position.
Uniqueness
(2S)-1-(Oxetan-2-yl)propan-2-amine is unique due to its specific stereochemistry and the position of the amine group, which can influence its reactivity and interactions with biological targets. The presence of the oxetane ring also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-1-(oxetan-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGPXLAZZYSADB-ZBHICJROSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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